molecular formula C19H15BrN2O5 B5262280 prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate

prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B5262280
M. Wt: 431.2 g/mol
InChI Key: JUOJXQKIXPJBMY-SFQUDFHCSA-N
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Description

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a bromobenzoyl group, a nitrophenyl group, and a prop-2-enyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate typically involves a multi-step process:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Formation of the Nitro Intermediate: A nitration reaction is carried out on a phenyl group to introduce the nitro functionality.

    Esterification: The final step involves the esterification of the intermediate compounds with prop-2-enyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amine.

    Reduction of Bromobenzoyl Group: The major product is the corresponding benzyl derivative.

    Substitution of Bromine: The major product depends on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromobenzoyl and nitrophenyl groups on biological systems. It may also serve as a model compound for studying the interactions of similar structures with biological targets.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features could be modified to develop new drugs with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the nitrophenyl group could participate in redox reactions. The prop-2-enyl ester functionality allows for the compound to be hydrolyzed under physiological conditions, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
  • Prop-2-enyl (E)-2-[(4-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
  • Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific combination of bromobenzoyl and nitrophenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(12-13-4-3-5-16(11-13)22(25)26)21-18(23)14-6-8-15(20)9-7-14/h2-9,11-12H,1,10H2,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJXQKIXPJBMY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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